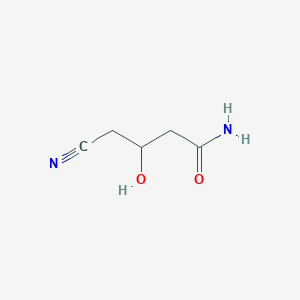

4-Cyano-3-hydroxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-3-hydroxybutanamide is an organic compound with the molecular formula C5H8N2O2 It is a derivative of butanamide, featuring both a cyano group and a hydroxy group on the butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyano-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-hydroxybutanoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those employing halohydrin dehalogenase, nitrilase, and carbonyl reductase, have been developed to produce optically pure forms of the compound . These methods are favored for their efficiency and environmental friendliness.

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Oxidation: 4-Cyano-3-oxobutanamide or 4-cyano-3-carboxybutanamide.

Reduction: 4-Amino-3-hydroxybutanamide.

Substitution: Various substituted butanamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Cyano-3-hydroxybutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-cyano-3-hydroxybutanamide involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of atorvastatin, the compound acts as a chiral synthon, facilitating the formation of the active pharmaceutical ingredient. The cyano and hydroxy groups play crucial roles in the compound’s reactivity and interaction with enzymes such as halohydrin dehalogenase .

Comparación Con Compuestos Similares

Ethyl ®-4-cyano-3-hydroxybutanoate: Another chiral synthon used in pharmaceutical synthesis.

4-Cyano-3-oxobutanamide: An oxidation product of 4-cyano-3-hydroxybutanamide.

4-Amino-3-hydroxybutanamide: A reduction product of this compound.

Uniqueness: this compound is unique due to its dual functional groups (cyano and hydroxy), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Actividad Biológica

4-Cyano-3-hydroxybutanamide is an organic compound notable for its unique structure, which includes both a cyano group and a hydroxy group. This combination of functional groups contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C5H8N2O2

- Functional Groups : Cyano (-C≡N) and Hydroxy (-OH)

- Chirality : The compound exists in different stereoisomers, which can exhibit distinct biological activities.

The presence of the cyano group allows for electrophilic interactions, while the hydroxyl group can engage in hydrogen bonding, facilitating interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Its mechanism includes:

- Enzyme Interactions : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it may influence cholesterol metabolism by interacting with enzymes that regulate lipid synthesis.

- Electrophilic Activity : The cyano group can participate in nucleophilic attacks, allowing the compound to form covalent bonds with enzyme active sites, potentially altering enzyme function.

Potential Therapeutic Uses

Research indicates that this compound may have several therapeutic applications:

- Cholesterol-Lowering Agents : Its role as a chiral synthon makes it significant in the synthesis of pharmaceuticals like atorvastatin, which is used to lower cholesterol levels.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, though more research is needed to confirm these findings.

- Cancer Research : There is ongoing investigation into its potential anticancer properties, particularly through its ability to modulate enzyme activity related to tumor growth and metabolism .

Enzyme Inhibition Studies

A study focused on the enzyme aldose reductase (ALR2) demonstrated that compounds structurally related to this compound exhibited significant inhibitory effects. For example, a derivative showed an IC50 value of 72.7 nM, indicating potent inhibition that could be leveraged for therapeutic applications in conditions like diabetes where ALR2 plays a role in complications .

Synthesis and Functionalization

Various synthetic routes have been explored for this compound, emphasizing its versatility as a building block in organic synthesis. The compound can undergo:

- Oxidation : Converting the hydroxyl group to a carbonyl group.

- Reduction : Transforming the cyano group into an amine.

- Substitution Reactions : Allowing for the introduction of different functional groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-4-Cyano-3-hydroxybutanamide | Chiral Amide | Enzyme inhibitor; potential anti-inflammatory effects |

| 4-Cyano-3-hydroxybutanoic acid | Carboxylic Acid | Similar metabolic pathways but different reactivity |

| 4-Cyano-3-hydroxybutanal | Aldehyde | Different biological interactions due to aldehyde functionality |

The stereochemistry of this compound significantly influences its biological activity. Different enantiomers can exhibit varying degrees of potency against specific targets, highlighting the importance of chirality in drug design.

Propiedades

IUPAC Name |

4-cyano-3-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNICYPMHKZAGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472996 |

Source

|

| Record name | 4-cyano-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158008-69-6 |

Source

|

| Record name | 4-cyano-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.